N-[3'-acetyl-1-(2-butoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Overview
Description
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound featuring a spiro[indole-thiadiazole] core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient, yielding high purity products with minimal by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores, such as tryptamines and indolines.
Thiadiazole Derivatives: Compounds with similar thiadiazole cores, such as triazoles and thiadiazines.
Uniqueness
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is unique due to its spiro[indole-thiadiazole] structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H30N4O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[(2-butoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C26H30N4O4S/c1-6-7-12-34-22-11-9-8-10-20(22)15-29-23-17(3)13-16(2)14-21(23)26(24(29)33)30(19(5)32)28-25(35-26)27-18(4)31/h8-11,13-14H,6-7,12,15H2,1-5H3,(H,27,28,31) |
InChI Key |
CXUMBJSXYLZFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C |
Origin of Product |
United States |
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